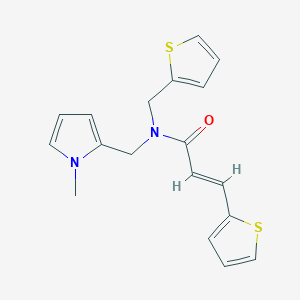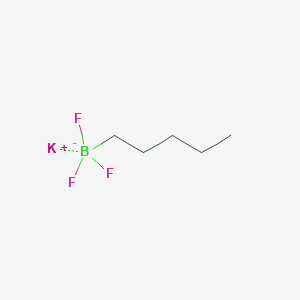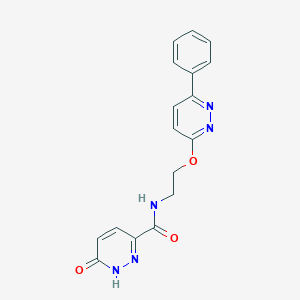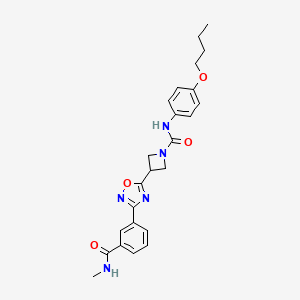![molecular formula C19H15N5OS2 B2357796 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1301767-54-3](/img/no-structure.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally related to "N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" have been synthesized and evaluated for their biological activities, focusing on antimicrobial properties. For instance, a study by Dangi, Hussain, and Talesara (2011) synthesized a series of compounds starting from thiohydantoin, aiming to explore their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, R., Hussain, N., & Talesara, G. L., 2011).
Antifungal and Antimicrobial Properties
Research by Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against various phytopathogens. The study highlighted differences in sensitivity among the fungi to these substances, with some compounds showing significant growth inhibition, suggesting their potential utility in addressing fungal infections (Vicentini, C. B., Romagnoli, C., Andreotti, E., & Mares, D., 2007).
Anticancer Applications
Additionally, compounds incorporating thiazole and pyrazole moieties have been synthesized and evaluated for their anticancer activities. Gomha, Edrees, and Altalbawy (2016) developed a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and assessed their efficacy against hepatocellular carcinoma (HepG2) cell lines. Some compounds exhibited promising anticancer activities, underscoring the potential of structurally similar compounds in oncological research (Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with 2-bromo-5-(thiophen-2-yl)pyrazine, followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline", "2-bromo-5-(thiophen-2-yl)pyrazine", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline is reacted with 2-bromo-5-(thiophen-2-yl)pyrazine in the presence of a palladium catalyst to form the intermediate product.", "Step 2: The intermediate product is then reacted with a carboxylic acid derivative, such as 5-carboxylic acid, in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.", "Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1301767-54-3 |
Molekularformel |
C19H15N5OS2 |
Molekulargewicht |
393.48 |
IUPAC-Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5OS2/c25-18(15-10-14(22-23-15)17-2-1-8-26-17)20-13-5-3-12(4-6-13)16-11-24-7-9-27-19(24)21-16/h1-6,8,10-11H,7,9H2,(H,20,25)(H,22,23) |
InChI-Schlüssel |
PZFQOEKZOIXARR-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)


![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

